3-[3-(3,4,5-Trimethoxyphenyl)propanoylamino]thiolane-3-carboxylic acid
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Overview
Description
3-[3-(3,4,5-Trimethoxyphenyl)propanoylamino]thiolane-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiolane ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4,5-Trimethoxyphenyl)propanoylamino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with thiolane-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4,5-Trimethoxyphenyl)propanoylamino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-[3-(3,4,5-Trimethoxyphenyl)propanoylamino]thiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(3,4,5-Trimethoxyphenyl)propanoylamino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group may facilitate binding to certain enzymes or receptors, while the thiolane ring can participate in redox reactions. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(3,4,5-Trimethoxyphenyl)propanoylamino]thiolane-2-carboxylic acid
- 3-[3-(3,4,5-Trimethoxyphenyl)propanoylamino]thiolane-4-carboxylic acid
Uniqueness
3-[3-(3,4,5-Trimethoxyphenyl)propanoylamino]thiolane-3-carboxylic acid is unique due to the specific position of the carboxylic acid group on the thiolane ring, which can influence its reactivity and binding properties. This positional difference can result in distinct chemical and biological behaviors compared to its analogs.
Properties
IUPAC Name |
3-[3-(3,4,5-trimethoxyphenyl)propanoylamino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-22-12-8-11(9-13(23-2)15(12)24-3)4-5-14(19)18-17(16(20)21)6-7-25-10-17/h8-9H,4-7,10H2,1-3H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWOKKRUVTMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)NC2(CCSC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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